Hydrogen Bonding Capacity: N-Methylbutyramide vs. Butyramide and N,N-Dimethylbutyramide
N-Methylbutyramide possesses a specific hydrogen-bonding profile distinct from both its primary amide parent and tertiary amide analogs. It functions as both a hydrogen bond donor (via its single N-H group) and a hydrogen bond acceptor (via its carbonyl oxygen), with a total of 1 donor site and 2 acceptor sites . This contrasts with Butyramide, a primary amide with 2 donor sites and 2 acceptor sites . The reduced donor capacity of N-Methylbutyramide directly impacts its self-association and solubility in protic solvents, while still maintaining directional bonding capability. N,N-Dimethylbutyramide, a tertiary amide, completely lacks a hydrogen bond donor, acting only as an acceptor, which can fundamentally alter its intermolecular interactions and solubility profile compared to N-Methylbutyramide [1].
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Sites |
|---|---|
| Target Compound Data | 1 Hydrogen Bond Donor, 2 Hydrogen Bond Acceptors |
| Comparator Or Baseline | Butyramide: 2 Donors, 2 Acceptors; N,N-Dimethylbutyramide: 0 Donors, 1 Acceptor |
| Quantified Difference | 1 less donor than butyramide; 1 more donor than N,N-dimethylbutyramide |
| Conditions | Standard chemical structure analysis |
Why This Matters
This precise hydrogen-bonding capacity dictates solubility in polar solvents and ability to engage in specific intermolecular interactions, which is critical for applications in supramolecular chemistry and as a reaction solvent.
- [1] Fisher Scientific. N,N-Dimethylbutyramide, 98% Safety Data Sheet. View Source
